4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The bromine atom, trifluoromethyl group, and sulfanyl group are all likely to be electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing groups, as well as the nucleophilic nitrogen atoms in the triazole ring. It could potentially undergo a variety of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoromethyl group could increase its molecular weight and possibly its boiling and melting points .Scientific Research Applications
Photodynamic Therapy Applications
- The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates significant potential for photodynamic therapy, especially for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
- Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains. These studies suggest the potential of sulfonamide compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Inhibitors of Enzymatic Activities
- Novel sulfanilamide-derived 1,2,3-triazoles have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial potency, highlighting the potential of sulfonamide derivatives in creating effective antimicrobial agents (Wang et al., 2010).
Metal Complexation for Biological Applications
- Studies on sulfonamide-derived ligands and their Mn2+ complexes have shown pH-dependent relaxivity, suggesting their use in MRI contrast agents. The sulfonamide groups in these complexes exhibit pH-responsive behavior, which is beneficial for medical imaging applications (Uzal-Varela et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceutical drugs. Compounds containing this ring often exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects . The specific target would depend on the exact configuration and substituents of the compound.
Properties
IUPAC Name |
4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrF3N4O2S2/c1-2-27-17(11-24-31(28,29)16-9-7-15(20)8-10-16)25-26-18(27)30-12-13-3-5-14(6-4-13)19(21,22)23/h3-10,24H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJCKHPLNCVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.